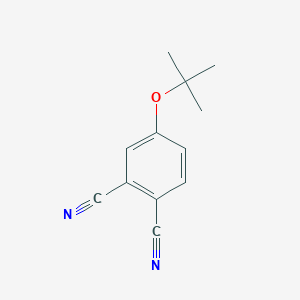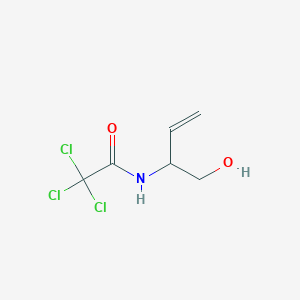![molecular formula C8H14N2S B14341758 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- CAS No. 93530-04-2](/img/structure/B14341758.png)
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the first position and a 3-(methylthio)propyl group at the second position
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- can be achieved through several routes:
-
Acid-Catalyzed Methylation: : One common method involves the acid-catalyzed methylation of imidazole using methanol. This reaction typically requires a strong acid catalyst such as sulfuric acid to facilitate the methylation process .
-
Radziszewski Reaction: : Another method is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, ammonia, and methylamine. This reaction proceeds under mild conditions and yields the desired imidazole derivative .
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as halides or amines replace the methylthio group, forming new derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
-
Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- can be compared with other similar compounds, such as:
-
1H-Imidazole, 1-methyl-: : This compound lacks the 3-(methylthio)propyl group, making it less versatile in terms of chemical reactivity and biological activity .
-
1H-Imidazole, 2-methyl-: : This compound has a methyl group at the second position instead of the first, leading to different chemical properties and reactivity .
-
1-Methyl-2-(methylthio)imidazole: : This compound is structurally similar but may exhibit different biological activities due to the position of the substituents .
The uniqueness of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
93530-04-2 |
|---|---|
Fórmula molecular |
C8H14N2S |
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
1-methyl-2-(3-methylsulfanylpropyl)imidazole |
InChI |
InChI=1S/C8H14N2S/c1-10-6-5-9-8(10)4-3-7-11-2/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
IYXRGRHLTSUILE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)



![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)


![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)


